molecular formula C19H21N3O3S B14156586 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 4813-93-8

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B14156586
CAS No.: 4813-93-8
M. Wt: 371.5 g/mol
InChI Key: ORSJBPLYMGCNJB-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This is usually achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, leading to the formation of amines or reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced benzimidazole derivatives

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or modulating their activity. The ethoxy and methoxy substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide

Uniqueness

What sets 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of both ethoxy and methoxy groups, along with the sulfanyl linkage, makes it a versatile compound for various applications.

Properties

CAS No.

4813-93-8

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H21N3O3S/c1-3-25-15-8-9-16-17(10-15)22-19(21-16)26-12-18(23)20-11-13-4-6-14(24-2)7-5-13/h4-10H,3,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

ORSJBPLYMGCNJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)OC

solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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